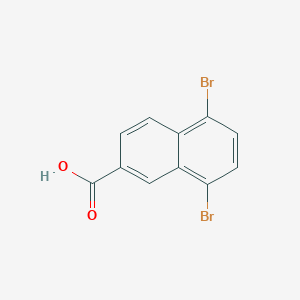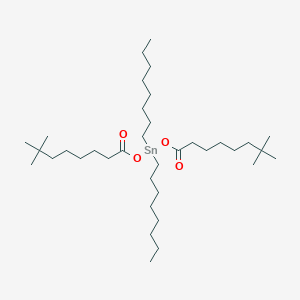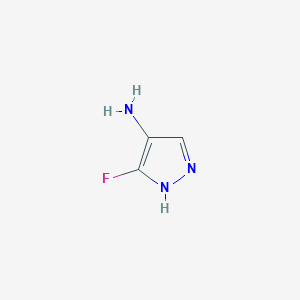
Pipemidic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pipemidic Acid Methyl Ester is a derivative of pipemidic acid, a member of the pyridopyrimidine class of antibacterials. Pipemidic acid was introduced in 1979 and is known for its activity against gram-negative and some gram-positive bacteria . This compound retains the antibacterial properties of its parent compound and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pipemidic Acid Methyl Ester typically involves the esterification of pipemidic acid. One common method involves dissolving pipemidic acid trihydrate in a small amount of dimethylformamide (DMF), followed by the addition of methanol and a metal solution in warm methanol. The mixture is then refluxed for several hours and allowed to crystallize at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Pipemidic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of pipemidic acid and methanol.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, although specific conditions and reagents vary.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid (HCl) and heating.
Basic Hydrolysis: Utilizes bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products
The major products formed from these reactions include pipemidic acid, methanol, and various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Pipemidic Acid Methyl Ester is widely used in scientific research due to its antibacterial properties. Some key applications include:
Wirkmechanismus
Pipemidic Acid Methyl Ester exerts its antibacterial effects by inhibiting DNA synthesis in bacterial cells. It targets the bacterial enzyme DNA gyrase, which is essential for DNA replication and transcription . By binding to this enzyme, the compound prevents the bacteria from proliferating, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nalidixic Acid: Another quinolone antibiotic with similar antibacterial properties.
Norfloxacin: A fluoroquinolone with a broader spectrum of activity.
Ofloxacin: Known for its effectiveness against a wide range of bacterial infections.
Uniqueness
Pipemidic Acid Methyl Ester is unique due to its specific structure, which includes a piperazinyl side chain that enhances its ability to penetrate bacterial cells . This structural feature distinguishes it from other quinolones and contributes to its specific antibacterial activity.
Conclusion
This compound is a valuable compound in scientific research and medicine due to its potent antibacterial properties. Its unique structure and mechanism of action make it an important tool in the fight against bacterial infections. The compound’s versatility in various chemical reactions and its applications in different fields further highlight its significance.
Eigenschaften
IUPAC Name |
methyl 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-3-19-9-11(14(22)23-2)12(21)10-8-17-15(18-13(10)19)20-6-4-16-5-7-20/h8-9,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFQVEIHRYQXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
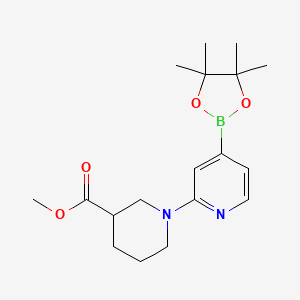
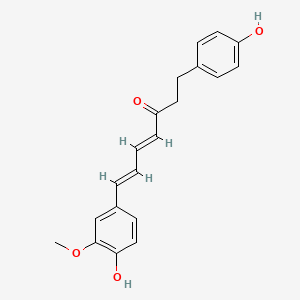

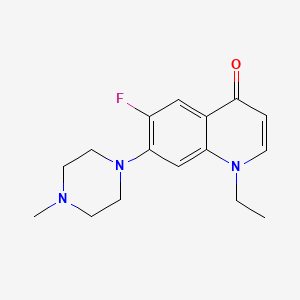

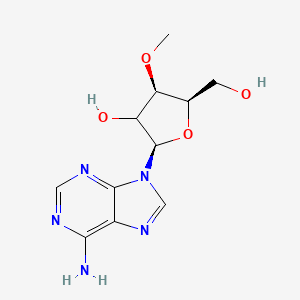
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)

